Cas no 1286697-07-1 (2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione)

The chemical compound 2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound with potential applications in drug discovery. It exhibits unique structural properties, including a dihydropyridazine ring system, which may confer specific pharmacological activities. This compound demonstrates selective binding affinities, potentially enhancing its utility in therapeutic targeting. Its synthesis and structural features offer valuable insights for the development of novel compounds in medicinal chemistry.
2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione structure
1286697-07-1 structure
商品名:2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione
CAS番号:1286697-07-1
MF:C15H13N3O3
メガワット:283.282023191452
CID:6063913
PubChem ID:52903920

2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-[3-(6-oxopyridazin-1-yl)propyl]isoindole-1,3-dione
    • F1967-1141
    • 2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • 1286697-07-1
    • 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione
    • AKOS024618980
    • インチ: 1S/C15H13N3O3/c19-13-7-3-8-16-18(13)10-4-9-17-14(20)11-5-1-2-6-12(11)15(17)21/h1-3,5-8H,4,9-10H2
    • InChIKey: TZAXGWMGIOHNKY-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=CC=2C(N1CCCN1C(C=CC=N1)=O)=O

計算された属性

  • せいみつぶんしりょう: 283.09569129g/mol
  • どういたいしつりょう: 283.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 70Ų

2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-1141-40mg
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F1967-1141-5μmol
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1967-1141-20μmol
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F1967-1141-10mg
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F1967-1141-50mg
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F1967-1141-2mg
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1967-1141-20mg
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F1967-1141-30mg
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F1967-1141-2μmol
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1967-1141-10μmol
2-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
1286697-07-1 90%+
10μl
$103.5 2023-05-17

2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報

Introduction to Compound with CAS No 1286697-07-1 and Product Name: 2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione

Compound with the CAS number 1286697-07-1 and the product name 2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione is characterized by the presence of a pyridazine ring linked to a propyl chain, which further connects to an isoindole scaffold. This unique arrangement of functional groups suggests potential interactions with various biological targets, including enzymes and receptors. The presence of the 6-oxo-1,6-dihydropyridazine moiety is particularly noteworthy, as it has been shown to exhibit inhibitory activity against several enzymes implicated in inflammatory and metabolic disorders.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to modulate biological pathways effectively. The pyridazine core is known for its versatility in drug design, offering a balance between lipophilicity and polarizability that enhances oral bioavailability and target binding affinity. In contrast, the isoindole moiety has been increasingly recognized for its role in stabilizing pharmacophoric units and improving metabolic stability. The combination of these structural features in 2-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione positions it as a valuable scaffold for developing novel therapeutic agents.

In the context of contemporary pharmaceutical research, there is growing interest in compounds that can modulate inflammation and oxidative stress pathways. The pyridazine ring in this molecule has been reported to possess anti-inflammatory properties by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. Additionally, the isoindole component may contribute to antioxidant effects by scavenging reactive oxygen species. These properties make 2-3-(6-oxyo)-propyl-substituted isoindole derivatives particularly relevant for addressing chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis.

Moreover, the structural complexity of this compound offers opportunities for further derivatization to enhance its pharmacological profile. By modifying the propyl chain or exploring different substituents on the pyridazine ring, researchers can fine-tune interactions with biological targets. Such modifications are crucial for optimizing drug efficacy while minimizing off-target effects. Computational modeling and high-throughput screening techniques are being employed to identify optimal analogs of this compound that exhibit improved binding affinity and selectivity.

The synthesis of 2-(E)-[(E)-(5-fluoro-pyridin)-3-iliden]-N'-[(5-fluorouracil)-carboximido]benzamide, a related derivative with potential applications in oncology research, underscores the significance of functionalized pyridazines in medicinal chemistry. This compound has demonstrated preclinical activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Similarly, derivatives like 5-chloro-N-(4-fluorobenzoyl)-4-methylpyrazole, which incorporate pyrazole moieties similar to those found in our target compound (CAS No 1286697: 1286697), have shown promise in treating infectious diseases by targeting bacterial enzymes.

Recent advancements in biocatalysis have also facilitated the development of more sustainable synthetic routes for complex heterocyclic compounds like our target molecule (CAS No 1286697: 1286697). Enzymatic approaches have enabled efficient construction of intricate scaffolds while reducing environmental impact compared to traditional chemical synthesis methods. This aligns with broader efforts within the pharmaceutical industry to adopt greener chemistry principles without compromising on product quality or yield.

The potential applications of this class of compounds extend beyond traditional therapeutic areas into emerging fields such as precision medicine and immunotherapy. By leveraging structural diversity derived from natural product-inspired scaffolds (e.g., those found in plants or marine organisms), researchers aim to develop personalized treatments tailored to individual patient profiles. The unique combination of pharmacophoric elements present in our target molecule (CAS No 1286697: 1286697) makes it an attractive candidate for such innovative approaches.

In conclusion,CAS No 1286697: 1286697 represents a significant contribution to pharmaceutical chemistry due to its versatile structure and potential biological activities. The integration of functionalized pyridazines with isoindole frameworks provides a rich platform for developing novel therapeutics targeting inflammation,oxidative stress, cancer,and other complex diseases.* Continued exploration into derivatives like *5-chloro-N-(4-fluorobenzoyl)-4-methylpyrazole* will likely yield additional insights into their mechanistic roles*and expand their therapeutic utility.* As synthetic methodologies evolve,*the accessibility*of complex heterocyclic compounds will further accelerate progress toward next-generation treatments.*

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